molecular formula C12H14N2OS2 B3350698 (S)-5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one CAS No. 29583-09-3

(S)-5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B3350698
CAS No.: 29583-09-3
M. Wt: 266.4 g/mol
InChI Key: KALSXWPXUWRLOH-JTQLQIEISA-N
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Description

(S)-5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of thioxoimidazolidinones This compound is characterized by the presence of a thioxo group, a phenyl ring, and a methylthioethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable phenyl-substituted imidazolidinone precursor with a methylthioethyl reagent under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The phenyl ring and methylthioethyl side chain can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thioxo group and phenyl ring play crucial roles in its binding affinity and reactivity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one: A non-chiral version of the compound with similar chemical properties.

    5-(2-(Methylthio)ethyl)-3-phenyl-2-oxoimidazolidin-4-one: A related compound with an oxo group instead of a thioxo group.

    5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-thione: A compound with an additional thione group.

Uniqueness

(S)-5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5S)-5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-17-8-7-10-11(15)14(12(16)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSXWPXUWRLOH-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365232
Record name AC1LXY5W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29583-09-3
Record name AC1LXY5W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one
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(S)-5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one
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(S)-5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one
Reactant of Route 5
(S)-5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one
Reactant of Route 6
(S)-5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one

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